10-Azabenzo(a)pyrene 4,5-oxide

CYP isoform selectivity metabolic activation human liver microsomes

10-Azabenzo(a)pyrene 4,5-oxide (CAS 67977-01-9; IUPAC: 3b,4a-dihydrooxireno[2,3]phenaleno[1,9-gh]quinoline) is a nitrogen-containing K-region arene oxide derived from the environmental carcinogen 10-azabenzo[a]pyrene (10-azaBaP). With a molecular formula C₁₉H₁₁NO and molecular weight 269.3 g/mol, this pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) epoxide is classified as a direct-acting mutagen and is recognized as the ultimate genotoxic metabolite of 10-azaBaP formed via microsomal oxidation.

Molecular Formula C19H11NO
Molecular Weight 269.3 g/mol
CAS No. 67977-01-9
Cat. No. B1195993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Azabenzo(a)pyrene 4,5-oxide
CAS67977-01-9
Synonyms10-azabenzo(a)pyrene 4,5-oxide
Molecular FormulaC19H11NO
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2
InChIInChI=1S/C19H11NO/c1-3-10-6-7-12-16-14(9-11-4-2-8-20-17(11)12)19-18(21-19)13(5-1)15(10)16/h1-9,18-19H
InChIKeyQDFSNNRULRMSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Azabenzo(a)pyrene 4,5-oxide (CAS 67977-01-9) — Compound Identity and Procurement-Relevant Baseline


10-Azabenzo(a)pyrene 4,5-oxide (CAS 67977-01-9; IUPAC: 3b,4a-dihydrooxireno[2,3]phenaleno[1,9-gh]quinoline) is a nitrogen-containing K-region arene oxide derived from the environmental carcinogen 10-azabenzo[a]pyrene (10-azaBaP). With a molecular formula C₁₉H₁₁NO and molecular weight 269.3 g/mol, this pentacyclic aza-polycyclic aromatic hydrocarbon (aza-PAH) epoxide is classified as a direct-acting mutagen and is recognized as the ultimate genotoxic metabolite of 10-azaBaP formed via microsomal oxidation [1]. The compound is structurally distinguished from the prototypical K-region oxide benzo[a]pyrene 4,5-oxide by the presence of a ring nitrogen at position 10, which resides in the bay-region of the benzopyrene framework [2]. First synthesized and characterized for mutagenicity in 1978 alongside three other pentacyclic aza-arene oxides, the compound remains a specialized research chemical supplied primarily through custom synthesis channels [3].

Why Benzo[a]pyrene 4,5-Oxide or Other Aza-Arene Oxides Cannot Substitute for 10-Azabenzo(a)pyrene 4,5-Oxide in Mechanistic Toxicology Research


Generic substitution of 10-azabenzo(a)pyrene 4,5-oxide with its non-aza analog (benzo[a]pyrene 4,5-oxide) or structurally related pentacyclic aza-arene oxides (e.g., dibenz[a,j]acridine-5,6-oxide) is scientifically unsound due to three non-interchangeable molecular properties: (i) the ring nitrogen at bay-region position 10 precludes formation of the bay-region diol epoxide — the canonical ultimate carcinogenic metabolite of benzo[a]pyrene — forcing metabolic activation exclusively through the K-region 4,5-oxide pathway [1]; (ii) this nitrogen substitution causes a fundamental CYP enzyme selectivity shift from CYP1A1 (BaP) to CYP1A2 (10-azaBaP) in human liver microsomes, altering the compound's tissue-specific bioactivation profile [2]; and (iii) the 4,5-oxide of 10-azaBaP exhibits a distinct DNA adduct base selectivity pattern, preferentially modifying cytosine residues rather than the guanosine residues targeted by benzo[a]pyrene 4,5-oxide, with direct consequences for mutation spectrum interpretation [3].

10-Azabenzo(a)pyrene 4,5-oxide — Verifiable Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


CYP1A2-Selective Metabolic Activation of 10-Azabenzo[a]pyrene versus CYP1A1-Dependent Activation of Benzo[a]pyrene in Human Liver Microsomes

In a direct head-to-head comparison using pooled and individual-donor human liver microsomes, 10-azaBaP (the parent compound of 10-azabenzo(a)pyrene 4,5-oxide) demonstrated mutagenic activation that is predominantly CYP1A2-dependent, whereas benzo[a]pyrene (BaP) is activated primarily by CYP1A1 [1]. The number of induced revertants per plate (2.5 nmol 10-azaBaP with 0.5 mg human liver microsomal protein) showed a 42-fold inter-individual variation across nine donors and correlated highly with CYP1A2-selective catalytic activity (phenacetin O-deethylase), with no correlation observed for CYP1A1, CYP2A6, CYP2C9, CYP2D6, CYP2E1, or CYP3A4 activities [1]. Furthermore, recombinant human CYP1A2 contributed to 10-azaBaP mutagenicity more markedly than recombinant human CYP1A1 [1]. By contrast, BaP is well-established in the literature to be activated by human CYP1A1 [1]. This nitrogen-substitution-driven CYP isoform switch—from CYP1A1 (BaP) to CYP1A2 (10-azaBaP)—is a quantifiable and mechanistically consequential differentiation [2].

CYP isoform selectivity metabolic activation human liver microsomes Ames mutagenicity

In Vivo Organ-Selective Mutagenicity: Restricted to Liver and Colon versus Pan-Organ Genotoxicity of Benzo[a]pyrene in Transgenic MutaMouse Assay

When tested side-by-side in the lacZ-transgenic MutaMouse assay at identical oral doses (125 mg/kg), BaP and 10-azaBaP exhibited starkly contrasting in vivo mutagenicity profiles [1]. BaP was potently mutagenic in all eight organs examined: liver, lung, kidney, spleen, forestomach, stomach, colon, and bone marrow [1]. In contrast, 10-azaBaP was detectably mutagenic in only two of these eight organs—liver and colon—and even in these target organs, the mutagenic potency was described as 'slight' relative to BaP [1]. This represents a quantifiable reduction in target-organ breadth from 8/8 organs (100%) to 2/8 organs (25%), a 75% contraction of the genotoxic target organ spectrum directly attributable to 10-aza-substitution [1]. The concordance of in vitro Ames data (showing 10-azaBaP mutagenicity similar to or more potent than BaP with human S9) with this in vivo restriction indicates that the in vivo disposition and detoxification pathways for 10-azaBaP differ fundamentally from those of BaP [1].

in vivo mutagenicity organ specificity lacZ transgenic mouse aza-substitution effect

DNA Adduct Base Selectivity: Preferential Cytosine Modification by 10-Azabenzo[a]pyrene 4,5-Oxide versus Guanosine Preference of Benzo[a]pyrene 4,5-Oxide

Structural analysis of calf thymus DNA modified in vitro by 10-azabenzo[a]pyrene-4,5-oxide identified two modified cytosine residues as the principal DNA adducts formed [1]. This cytosine-directed reactivity contrasts sharply with the established preference of benzo[a]pyrene 4,5-oxide, which reacts preferentially with guanosine residues in nucleic acids under comparable in vitro conditions [2]. The structural elucidation of the cytosine adducts from 10-azabenzo[a]pyrene-4,5-oxide was achieved through hydrolysis of modified DNA and chromatographic isolation, with structures proposed for both adducts [1]. By comparison, benzo[a]pyrene 4,5-oxide yields primarily guanosine adducts, with multiple nucleoside adduct components resolved by HPLC [2]. The shift from guanosine-preferential (BaP 4,5-oxide) to cytosine-preferential (10-azaBaP 4,5-oxide) DNA binding has direct implications for the resulting mutation spectrum: guanine adducts typically produce G→T transversions, whereas cytosine adducts favor C→T transitions, representing a fundamentally different mutagenic signature [1].

DNA adduct formation base selectivity cytosine modification calf thymus DNA

Epoxide Hydratase Lability: Near-Complete Enzymatic Hydrolysis of 10-Azabenzo[a]pyrene 4,5-Oxide to trans-Dihydrodiol in the Absence of TCPO

The metabolic stability of 10-azabenzo[a]pyrene-4,5-oxide is critically dependent on epoxide hydratase (EH) activity, as demonstrated by microsomal incubation experiments with and without the EH inhibitor 3,3,3-trichloropropylene-1,2-oxide (TCPO) [1]. In the presence of TCPO, 10-azaBaP-4,5-oxide was detected as a metabolite by HPLC, confirming its formation as the microsomal oxidation product of 10-azaBaP [1]. However, in the absence of TCPO, formation of 10-azaBaP-4,5-oxide was 'almost negligible,' and the trans-4,5-dihydroxy-4,5-dihydro-10-azaBaP (the dihydrodiol) was found as the major metabolite instead [1]. This indicates rapid and near-complete enzymatic hydrolysis of the epoxide to the corresponding trans-dihydrodiol by microsomal epoxide hydratase. By contrast, benzo[a]pyrene 4,5-oxide has been reported to be stable for several hours in aqueous media, with stability differences unable to account for differing mutagenic activities among BaP arene oxide isomers [2]. The pronounced EH lability of the 10-aza analog represents a critical practical consideration for experimental design: quantitative detection and study of 10-azabenzo(a)pyrene 4,5-oxide requires EH inhibition, whereas benzo[a]pyrene 4,5-oxide can be studied without such precautions [1].

epoxide hydratase metabolic stability TCPO inhibition dihydrodiol formation

In Vitro Mutagenicity Source-Dependence: 10-AzaBaP Surpasses BaP with Human and Non-Induced Rodent S9 but Is Inferior with CYP1A-Induced Rodent S9

A systematic comparison of 10-azaBaP and BaP mutagenicity using liver homogenates or S9 fractions from multiple species and induction states revealed a conditional potency reversal [1]. With liver homogenate from CYP1A-inducer-treated rats (PCB or 3-methylcholanthrene), BaP showed greater mutagenicity than 10-azaBaP in the Ames test (TA100) [1]. However, when using liver homogenate or S9 from non-treated mice or from humans, 10-azaBaP exhibited mutagenicities similar to or more potent than BaP [1]. In a follow-up study, 10-azaBaP showed greater mutagenicity than BaP in the Ames test using pooled human liver S9 [2]. The 42-fold inter-individual variation in mutagenic activation of 10-azaBaP by nine individual human liver microsome preparations further underscores that the relative potency ranking between 10-azaBaP and BaP is not fixed but depends critically on the metabolic activation source, with 10-azaBaP gaining a potency advantage specifically in human-derived and non-induced rodent systems [2].

Ames test species-specific S9 metabolic activation source mutagenic potency rank order

Bay-Region Blockade and Exclusive K-Region Activation Pathway: Structural Determinant That Distinguishes 10-Azabenzo[a]pyrene 4,5-Oxide from All Bay-Region-Dependent PAH Epoxides

The defining structural feature of 10-azabenzo[a]pyrene and its 4,5-oxide is the placement of the ring nitrogen precisely at position 10, which resides within the bay-region of the benzo[a]pyrene framework [1]. This nitrogen substitution sterically and electronically precludes enzymatic formation of the bay-region 7,8-dihydrodiol-9,10-epoxide (BPDE) — the accepted ultimate carcinogenic metabolite of BaP [1]. Consequently, 10-azaBaP cannot be activated through the canonical bay-region mechanism and instead relies exclusively on microsomal oxidation at the K-region (4,5-position) to form 10-azabenzo[a]pyrene-4,5-oxide as its ultimate mutagen [2]. This represents a fundamental mechanistic divergence: BaP carcinogenesis is bay-region diol epoxide-dependent, while 10-azaBaP carcinogenesis is K-region oxide-dependent [1]. Among the four pentacyclic aza-arene oxides synthesized and compared by Kitahara et al. (1978) — dibenz[a,j]acridine-5,6-oxide, dibenz[a,h]acridine-12,13-oxide, dibenz[c,h]acridine-5,6-oxide, and 10-azabenzo[a]pyrene-4,5-oxide — only the 10-azaBaP derivative possesses this specific combination of bay-region nitrogen blockade with K-region epoxide formation at the 4,5-bond, making it a unique mechanistic probe among the pentacyclic aza-arene oxide class [3].

bay-region theory K-region epoxide metabolic activation mechanism structure-activity relationship

10-Azabenzo(a)pyrene 4,5-oxide — Evidence-Backed Research and Industrial Application Scenarios


Positive Control Mutagen for Human CYP1A2-Dependent Genotoxicity Screening in Ames Test Platforms

Given the direct evidence that 10-azaBaP (and by extension its 4,5-oxide metabolite) exhibits CYP1A2-selective metabolic activation in human liver microsomes, with mutagenic potency exceeding that of BaP in human S9 systems [1], this compound is specifically suited as a positive control mutagen for Ames test platforms that incorporate human-derived metabolic activation systems. Unlike BaP, which underperforms in human S9 relative to induced-rodent S9, the 10-azaBaP/10-azabenzo(a)pyrene 4,5-oxide system provides robust mutagenic responses that are mechanistically linked to human-relevant CYP1A2 activity. The 42-fold inter-individual variation observed across nine human donors further positions this compound as a sensitive probe for donor-specific CYP1A2 metabolic capacity in genotoxicity risk assessment [1]. Laboratories validating human S9-based Ames test protocols should procure this compound as a CYP1A2-dependent positive control to complement BaP, which serves as a CYP1A1-dependent control.

Mechanistic Probe for Dissecting K-Region versus Bay-Region Contributions to PAH Carcinogenesis

The unique structural feature of 10-azabenzo(a)pyrene 4,5-oxide — bay-region blockade by a ring nitrogen at position 10 combined with exclusive K-region epoxide formation — makes this compound an irreplaceable mechanistic probe for testing the bay-region theory of PAH carcinogenesis [2]. In any experimental system where the relative contribution of bay-region diol epoxide vs. K-region oxide pathways must be dissected, this compound serves as the critical 'bay-region-null, K-region-only' control. Paired experiments using BaP (bay-region-competent) and 10-azaBaP (bay-region-blocked) allow researchers to attribute observed genotoxic, mutagenic, or tumorigenic effects specifically to one activation pathway or the other. The in vivo data showing that 10-azaBaP is mutagenic in only 2 of 8 organs (liver and colon) versus 8/8 for BaP further supports its use in tissue-specific K-region carcinogenesis studies [2].

Cytosine-Targeted DNA Adduct Formation Standard for Mutation Spectrum Analysis

The established finding that 10-azabenzo[a]pyrene-4,5-oxide preferentially forms covalent adducts with cytosine residues in DNA — in contrast to the guanosine preference of benzo[a]pyrene 4,5-oxide — positions this compound as a specific standard for generating and studying cytosine-targeted DNA damage [3]. Researchers investigating C→T transition mutagenesis, cytosine-specific base-excision repair pathways, or the mutation spectra of aza-PAH exposure should use this compound as their adduct-forming agent. The two structurally characterized cytosine adducts provide defined chemical endpoints for analytical method development (e.g., ³²P-postlabeling, LC-MS/MS), biomarker discovery, and DNA repair kinetics assays [3]. This application is unique to 10-azabenzo(a)pyrene 4,5-oxide and cannot be fulfilled by the more commonly available benzo[a]pyrene 4,5-oxide.

Epoxide Hydratase Substrate for Investigating EH-Dependent Detoxification Kinetics and Inhibitor Pharmacology

The demonstrated near-complete dependence of 10-azabenzo(a)pyrene-4,5-oxide detection on epoxide hydratase (EH) inhibition by TCPO [4] positions this compound as a sensitive and specific substrate for measuring microsomal EH activity and for screening EH inhibitors. Unlike benzo[a]pyrene 4,5-oxide, which persists for hours in aqueous solution, the 10-aza analog is rapidly and quantitatively hydrolyzed to its trans-dihydrodiol by EH, providing a high signal-to-noise window for detecting EH inhibition. This property makes it valuable for: (i) pharmacological studies of EH inhibitors (e.g., valpromide, TCPO analogs); (ii) characterizing EH activity in different tissue microsome preparations; and (iii) studying the balance between CYP-mediated epoxidation and EH-mediated hydrolysis in aza-PAH metabolism. Researchers establishing EH activity assays or screening EH-modulating compounds should consider this epoxide as a substrate that provides clear, TCPO-dependent detection windows [4].

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